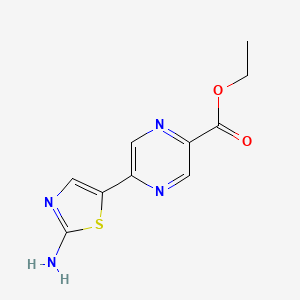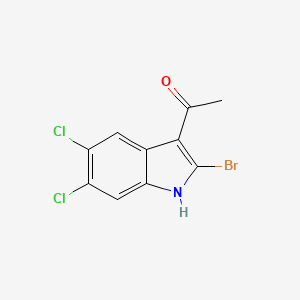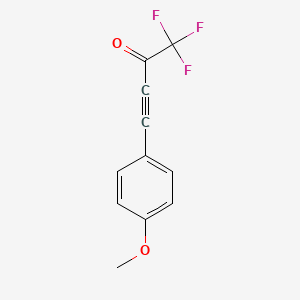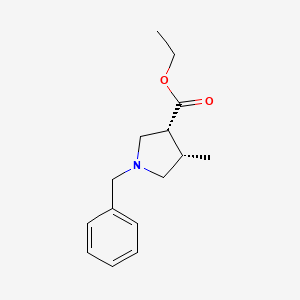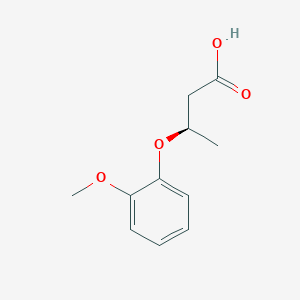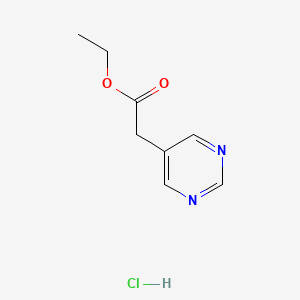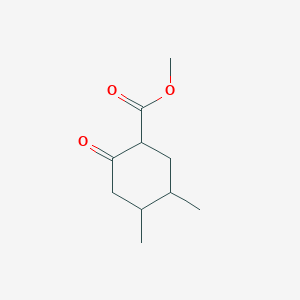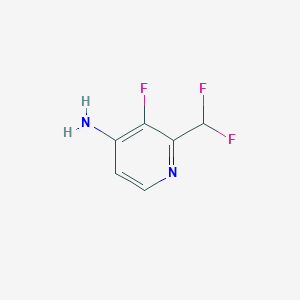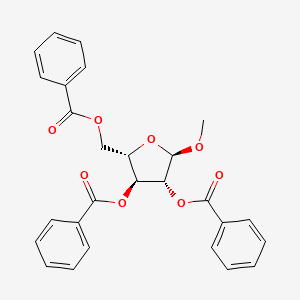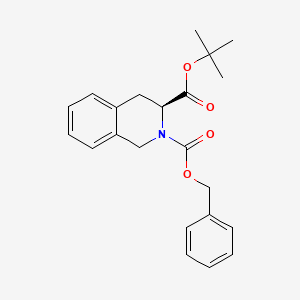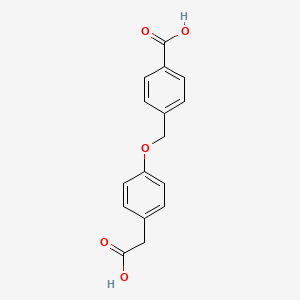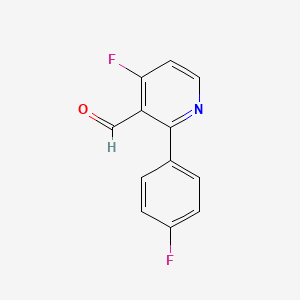
2-Chloro-4,6-difluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-difluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3ClF2S and a molecular weight of 180.60 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-difluorobenzenethiol typically involves halogenation and thiolation reactions. One common method includes the reaction of 2,4-difluoronitrobenzene with thionyl chloride to introduce the chlorine atom, followed by reduction and thiolation to form the thiol group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-difluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the thiol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized aromatic compounds .
Applications De Recherche Scientifique
2-Chloro-4,6-difluorobenzenethiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-difluorobenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzenethiol: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chlorothiophenol: Contains a chlorine atom but lacks fluorine atoms, resulting in different chemical properties and applications.
2-Chlorothiophenol: Similar to 2-Chloro-4,6-difluorobenzenethiol but lacks fluorine atoms, which may influence its reactivity and use in research.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. This combination of halogens makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H3ClF2S |
|---|---|
Poids moléculaire |
180.60 g/mol |
Nom IUPAC |
2-chloro-4,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H3ClF2S/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
Clé InChI |
QYHYRJXJPRBUIP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)S)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
